

Application Note: Enhanced Immunofluorescence Utilizing Trisulfo-Cy5-Alkyne Antibody Conjugates

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553962*

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Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the distribution of specific biomolecules within cells and tissues. The choice of fluorophore is critical for achieving high-quality imaging with a strong signal-to-noise ratio and photostability. **Trisulfo-Cy5-Alkyne** is a bright, far-red fluorescent dye that offers significant advantages for immunofluorescence applications. Its three sulfonate groups confer high water solubility, which minimizes aggregation-induced quenching and non-specific binding, leading to brighter signals and lower background. The terminal alkyne group enables a highly specific and stable covalent attachment to azide-modified antibodies via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction. This targeted conjugation method preserves antibody integrity and function. This application note provides detailed protocols for the conjugation of **Trisulfo-Cy5-Alkyne** to antibodies and their subsequent use in immunofluorescence staining.

Key Advantages of Trisulfo-Cy5-Alkyne for Immunofluorescence

- **High Photostability:** Cyanine dyes are known for their robust photostability, allowing for longer exposure times and repeated imaging with less signal degradation.

- **Reduced Background:** The high water solubility of Trisulfo-Cy5 minimizes non-specific binding to cellular components, resulting in a lower background signal and an improved signal-to-noise ratio.[1]
- **Bright Far-Red Emission:** With an excitation maximum around 647 nm and an emission maximum around 670 nm, Trisulfo-Cy5 is well-suited for standard laser lines and helps to avoid autofluorescence from biological samples, which is typically lower in the far-red spectrum.[2]
- **Specific and Stable Conjugation:** Click chemistry provides a bioorthogonal method for labeling antibodies, ensuring that the dye is attached at a specific site without compromising the antigen-binding region.[3]

Data Presentation

Table 1: Photophysical Properties of Trisulfo-Cy5-Alkyne

Property	Value	Reference
Excitation Maximum (λ_{ex})	~647 nm	[2]
Emission Maximum (λ_{em})	~670 nm	[2]
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][4]
Recommended Laser Line	633 nm or 647 nm	
Quantum Yield (Φ) of Cy5	~0.20-0.27	[5][6]
Solubility	High in aqueous solutions	

Table 2: Performance Comparison of Common Far-Red Fluorophores

Feature	Trisulfo-Cy5	Alexa Fluor 647
Brightness	High	Very High
Photostability	Good to Excellent	Excellent
Susceptibility to Self-Quenching	Low (due to sulfonation)	Very Low
Water Solubility	Very High	High
Conjugation Chemistry	Click Chemistry (Alkyne)	NHS Ester, Maleimide, etc.

Note: The performance of Trisulfo-Cy5 is expected to be superior to standard Cy5 due to sulfonation, which reduces aggregation and self-quenching.^{[7][8][9]}

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation of Trisulfo-Cy5-Alkyne to Azide-Modified Antibody

This protocol describes the conjugation of an alkyne-containing fluorescent dye to an azide-modified antibody.

Materials:

- Azide-modified antibody (in PBS or similar amine-free buffer, pH 7.2-7.8)
- **Trisulfo-Cy5-Alkyne**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
- Sodium Ascorbate solution (100 mM in water, freshly prepared)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns or dialysis equipment for purification
- UV-Vis Spectrophotometer

Procedure:

- Antibody Preparation:
 - Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If the buffer contains interfering substances, perform a buffer exchange using a spin desalting column or dialysis.
 - Adjust the antibody concentration to 1-5 mg/mL.
- Dye Preparation:
 - Prepare a 10 mM stock solution of **Trisulfo-Cy5-Alkyne** in anhydrous DMF or DMSO.
- Catalyst Premix Preparation:
 - In a microcentrifuge tube, mix the 10 mM CuSO₄ solution and the 50 mM THPTA solution in a 1:5 molar ratio (e.g., 5 µL of CuSO₄ and 25 µL of THPTA).
 - Vortex briefly and let it stand for 5 minutes at room temperature.
- Conjugation Reaction:
 - In a new microcentrifuge tube, add the azide-modified antibody.
 - Add a 3 to 10-fold molar excess of the 10 mM **Trisulfo-Cy5-Alkyne** stock solution to the antibody.
 - Add the CuSO₄/THPTA premix to the antibody-dye mixture. The final concentration of CuSO₄ should be between 50 µM and 250 µM.

- Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.
- Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Remove the unreacted dye and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with PBS.
 - Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
- Characterization of the Conjugate (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Trisulfo-Cy5 (~647 nm, A_{max}).
 - Calculate the protein concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (a typical value for Cy5 is ~0.05).[\[10\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[\[11\]](#)
 - Calculate the dye concentration:
 - Dye Conc. (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - Where:

- ϵ_{dye} is the molar extinction coefficient of Trisulfo-Cy5 at its λ_{max} (~250,000 $\text{M}^{-1}\text{cm}^{-1}$).^[2]
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$
- An optimal DOL for antibodies is typically between 2 and 6.
- Storage:
 - Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C.

Protocol 2: Immunofluorescence Staining of Adherent Cells

Materials:

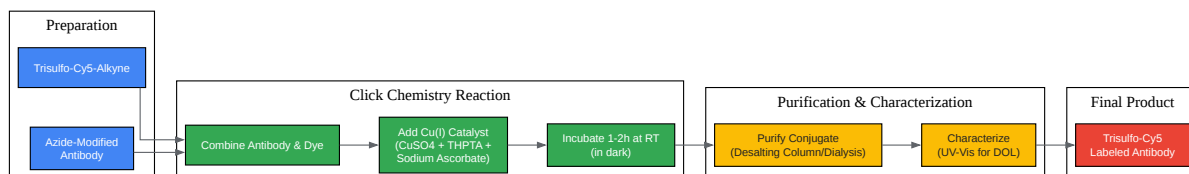
- Trisulfo-Cy5-conjugated primary or secondary antibody
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

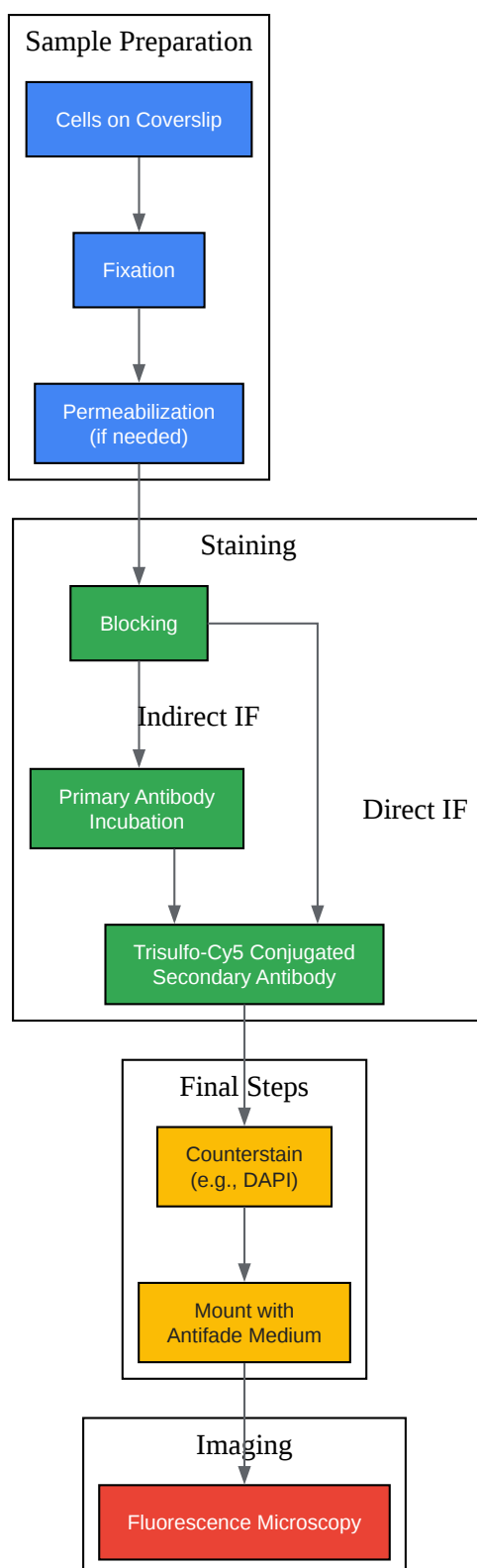
Procedure:

- Cell Preparation:
 - Wash the cells on coverslips twice with PBS.
 - Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation (for indirect immunofluorescence):
 - Dilute the unlabeled primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
- Trisulfo-Cy5 Conjugated Antibody Incubation:
 - Dilute the Trisulfo-Cy5-conjugated antibody (primary for direct IF, or secondary for indirect IF) in Blocking Buffer.
 - Incubate the cells with the diluted conjugated antibody for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS for 5 minutes each in the dark.
- Counterstaining (Optional):

- Incubate the cells with a diluted nuclear counterstain like DAPI for 5-10 minutes.
- Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and let it dry.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Trisulfo-Cy5 (Excitation: ~640/20 nm, Emission: ~680/30 nm) and the counterstain.
 - Acquire images, ensuring to use appropriate controls (e.g., secondary antibody only, unstained cells) to assess background and specificity.

Visualizations





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